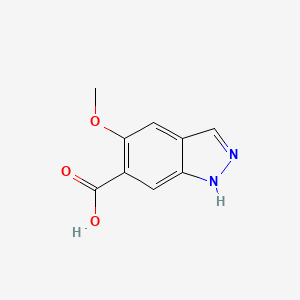

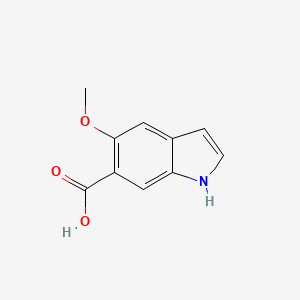

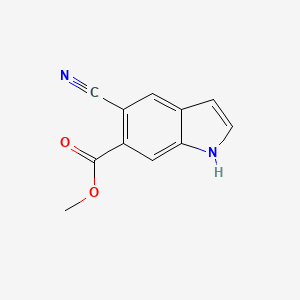

5-methoxy-1H-indole-6-carboxylic acid

Descripción general

Descripción

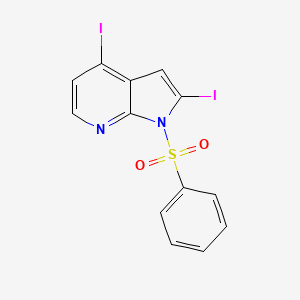

5-methoxy-1H-indole-6-carboxylic acid is a derivative of indolecarboxylic acids . It is a type of molecule that plays a significant role in cell biology . It is also known as 5H6mi2c or HMICA .

Synthesis Analysis

The synthesis of indole derivatives has attracted increasing attention in recent years due to their biological properties . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis

The molecular formula of this compound is C10H9NO4 . Its average mass is 207.183 Da and its monoisotopic mass is 207.053162 Da .Chemical Reactions Analysis

Indole derivatives are important types of molecules and natural products that play a main role in cell biology . They show various biologically vital properties .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

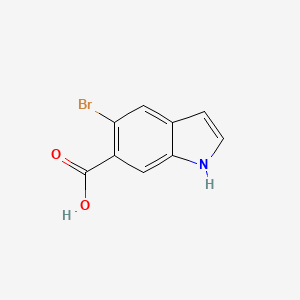

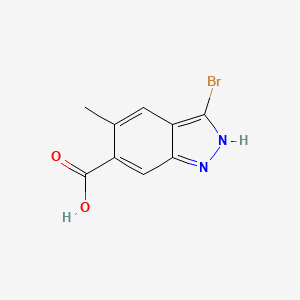

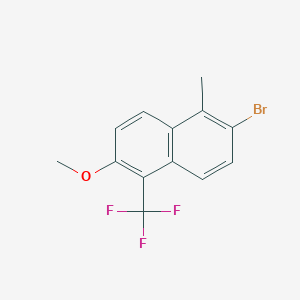

Concise and Regioselective Synthesis : A study by Sharma et al. (2020) discussed a concise and regioselective synthesis method for 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, a derivative of 5-methoxy-1H-indole-6-carboxylic acid. This compound is a crucial scaffold of the anti-inflammatory compound Herdmanine D (P. Sharma, Nutan Sharma, Gunjan Kashyap, & S. Bhagat, 2020).

Spectroscopic Profiling and Computational Studies : Almutairi et al. (2017) conducted spectroscopic and computational studies on methyl 5-methoxy-1H-indole-2-carboxylate, which involved examining its electronic nature and reactive centers (M. S. Almutairi, S. Xavier, M. Sathish, et al., 2017).

Novel Indole-Benzimidazole Derivatives Synthesis : Research by Wang et al. (2016) explored the synthesis of novel indole-benzimidazole derivatives using 2-methylindole-3-acetic acid and its 5-methoxy derivative, contributing to the development of new compounds in this chemical class (Xin-ying Wang, Yizhou Liu, Juan Xu, et al., 2016).

Crystal and Molecular Structure Analysis : A study by Sakaki et al. (1975) focused on the crystal structure of 5-methoxyindole-3-acetic acid, providing insights into its molecular conformation and interactions (T. Sakaki, A. Wakahara, T. Fujiwara, & K. Tomita, 1975).

Biological and Pharmacological Aspects

Antioxidant and Cytotoxic Properties : Goh et al. (2015) investigated 6-methoxytetrahydro-β-carbolines derived from 5-methoxytryptamine for their antioxidant and cytotoxicity properties, demonstrating their potential in pharmacological applications (T. B. Goh, R. Koh, M. Yam, et al., 2015).

Insulin Receptor Activators Synthesis : Chou et al. (2006) described the synthesis of 3-aryl-5-(1H-indole-3-carbonyl)-4-hydroxyfuroic acids, with potential as insulin receptor activators. This research highlights the role of indole derivatives in developing therapeutic agents (S. Chou, S. T. Chen, Ching-Hui Chen, & Lien-Shange Chang, 2006).

Melanocyte Activity Markers : Hansson (1988) identified indolic compounds such as 6-hydroxy-5-methoxyindole-2-carboxylic acid as markers of melanocyte activity, useful in studies related to skin pigmentation and disorders (C. Hansson, 1988).

Cancer Research : Morzyk-Ociepa et al. (2009) synthesized and characterized the complex of 5-methoxyindole-2-carboxylic acid with Zn(II), contributing to the exploration of indole derivatives in cancer research (B. Morzyk-Ociepa, 2009).

Mecanismo De Acción

Target of Action

5-Methoxy-1H-indole-6-carboxylic acid is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against certain viruses .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

Indole derivatives are known to be involved in various pharmacological activities, suggesting they may have favorable adme properties .

Result of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is stable under normal conditions but may decompose under light . Furthermore, the compound’s action can be influenced by the presence of other substances in its environment .

Safety and Hazards

Direcciones Futuras

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases .

Propiedades

IUPAC Name |

5-methoxy-1H-indole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-9-4-6-2-3-11-8(6)5-7(9)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRMGXTZKKOOIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3224034.png)

![1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3224064.png)